4-Bromobenzyl bromide

Catalog No.
S572450
CAS No.
589-15-1
M.F
C7H6Br2
M. Wt
249.93 g/mol
Availability
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4-Bromobenzyl bromide

CAS Number

589-15-1

Product Name

4-Bromobenzyl bromide

IUPAC Name

1-bromo-4-(bromomethyl)benzene

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

InChI

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

YLRBJYMANQKEAW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)Br

Synonyms

p,α-Dibromo-toluene; 1-(Bromomethyl)-4-bromobenzene; 1-Bromo-4-(bromomethyl)benzene; 4-(Bromomethyl)bromobenzene; 4-Bromo-1-bromomethylbenzene; 4-Bromobenzyl bromide; NSC 113584; p-Bromobenzyl bromide; α,p-Dibromotoluene

Canonical SMILES

C1=CC(=CC=C1CBr)Br

4-Bromobenzyl bromide is an aromatic organic compound with the chemical formula C7H6Br2. It is a white to tan crystalline solid at room temperature [, ]. 4-Bromobenzyl bromide is a useful intermediate in organic synthesis due to the presence of two reactive bromide groups, allowing for the creation of various substituted benzyl derivatives [].


Molecular Structure Analysis

The key feature of 4-Bromobenzyl bromide's structure is the presence of a benzene ring with a bromine atom attached at the para (4th) position. Additionally, a methylene bridge (CH2) connects the benzene ring to another bromine atom at the terminal end. This structure provides two reactive sites for substitution reactions due to the good leaving group properties of the bromide ions [].


Chemical Reactions Analysis

4-Bromobenzyl bromide is primarily used as a building block in organic synthesis for the preparation of substituted benzyl derivatives. Here are some relevant reactions:

  • Nucleophilic Substitution: The bromide groups readily undergo nucleophilic substitution reactions with various nucleophiles (Nu) to form new carbon-carbon or carbon-heteroatom bonds. A general equation for this reaction is:

C6H4BrCH2Br + Nu -> C6H4-CH2-Nu + Br-

Examples of nucleophiles include amines, alcohols, thiols, and Grignard reagents. This reaction allows for the introduction of diverse functional groups onto the benzyl ring.

  • Reduction: The bromide groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) to yield 4-dibromotoluene [].

Physical And Chemical Properties Analysis

  • Melting Point: 60.0°C to 64.0°C [].
  • Boiling Point: 115.0°C to 124.0°C (12.0 mmHg) [].
  • Solubility: Slightly soluble in water (may decompose) []. Soluble in organic solvents like glacial acetic acid, alcohol, ether, carbon disulfide, and benzene [].
  • Stability: Light sensitive [].

Synthesis of Biaryl Derivatives:

4-Bromobenzyl bromide serves as a key building block in the synthesis of biaryl derivatives, which are molecules containing two aromatic rings connected by a single bond. This application utilizes the reactivity of the benzylic bromide group (CH2Br) which can undergo nucleophilic substitution reactions with various nucleophiles, particularly amines. An example includes the preparation of a 20-member library of aminomethyl-substituted biaryl compounds through sequential N-alkylation of different amines with 4-bromobenzyl bromide [].

XLogP3

3.4

Melting Point

63.0 °C

UNII

3D1TTL8BGN

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (96.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (20.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (82.26%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

589-15-1

Wikipedia

P-bromobenzyl bromide

General Manufacturing Information

Benzene, 1-bromo-4-(bromomethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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